7-oxooctadecanoic acid

描述

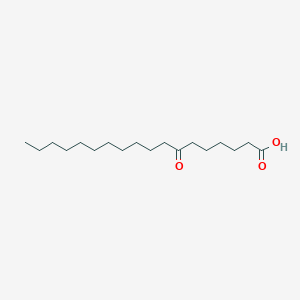

7-oxooctadecanoic acid, also known as 7-oxo-stearic acid, is a fatty acid derivative with the molecular formula C18H34O3. It is characterized by the presence of a keto group at the seventh carbon position of the octadecanoic acid chain.

准备方法

Synthetic Routes and Reaction Conditions

7-oxooctadecanoic acid can be synthesized through several methods. One common approach involves the oxidation of octadecanoic acid using specific oxidizing agents. For instance, the oxidation can be carried out using potassium permanganate or chromium trioxide under controlled conditions to introduce the keto group at the desired position .

Industrial Production Methods

In industrial settings, the production of 7-oxo-octadecanoic acid may involve the use of biocatalysts or microbial fermentation processes. Certain strains of bacteria or fungi can be engineered to produce this compound through the biotransformation of precursor fatty acids. This method offers a more sustainable and environmentally friendly approach compared to traditional chemical synthesis .

化学反应分析

Types of Reactions

7-oxooctadecanoic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of dicarboxylic acids.

Reduction: Reduction of the keto group can yield hydroxy derivatives.

Substitution: The keto group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Grignard reagents, organolithium compounds.

Major Products

Oxidation: Dicarboxylic acids.

Reduction: Hydroxy derivatives.

Substitution: Various substituted fatty acids.

科学研究应用

Scientific Research Applications

1. Lipid Science

7-Oxooctadecanoic acid plays a crucial role in lipid research. It is used to study the properties and behaviors of fatty acids in biological systems. Its structural characteristics allow researchers to explore its interactions with various lipid matrices, which can lead to insights into membrane fluidity and stability.

2. Mass Spectrometry

This compound has been employed as a test substance in high-resolution electrospray ionization mass spectrometry. Researchers utilize it to measure the average oxygen-to-carbon (O/C) ratio in secondary organic aerosols, which is essential for understanding atmospheric chemistry and pollution dynamics .

3. Synthesis of Haptens

this compound is utilized in the synthesis of haptens for immunological studies. One notable application is the development of antibodies for detecting triacetone triperoxide (TATP), an explosive compound. This synthesis allows for enhanced safety measures in security and counter-terrorism efforts .

4. Bee Communication Studies

The compound has been investigated for its role as a "queen substance" in honey bees. This research focuses on understanding how this fatty acid influences pheromone production and social behavior within bee colonies, providing insights into their communication mechanisms .

Case Studies

Summary

This compound is a versatile compound with diverse applications across scientific disciplines. Its utility in lipid science, mass spectrometry, immunology, and entomology highlights its significance in advancing research and practical applications. Continued exploration of its properties and functions may yield further insights into biological processes and environmental interactions.

作用机制

The mechanism of action of 7-oxo-octadecanoic acid involves its interaction with specific molecular targets and pathways. For example, it can modulate the activity of enzymes involved in fatty acid metabolism. Additionally, it may influence signaling pathways related to inflammation and cellular stress responses .

相似化合物的比较

Similar Compounds

2-Oxo-octadecanoic acid: Another keto fatty acid with the keto group at the second carbon position.

10-Oxo-octadecanoic acid: Keto group located at the tenth carbon position.

12-Oxo-octadecanoic acid: Keto group located at the twelfth carbon position.

Uniqueness

7-oxooctadecanoic acid is unique due to its specific keto group position, which imparts distinct chemical reactivity and biological activity compared to other keto fatty acids. This uniqueness makes it valuable for targeted applications in research and industry .

生物活性

7-Oxooctadecanoic acid, also known as 7-keto stearic acid, is a long-chain fatty acid characterized by a ketone functional group at the seventh carbon of the octadecanoic acid chain. This compound has garnered attention due to its diverse biological activities, which are attributed to its unique chemical structure and interactions with various cellular pathways.

- Molecular Formula : C₁₈H₃₄O₂

- Molecular Weight : Approximately 298.46 g/mol

- Structure : The presence of the ketone group alters its chemical properties compared to other saturated fatty acids, potentially influencing its biological activity and reactivity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anti-inflammatory Properties :

-

Antioxidant Activity :

- The compound has demonstrated antioxidant properties, which help protect cells from oxidative stress, a factor implicated in numerous diseases including cancer and neurodegenerative disorders.

- Metabolic Effects :

Case Studies

- Gut Microbiota Interaction :

- Inflammation Modulation :

Data Tables

The following tables summarize key findings related to the biological activities of this compound:

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Modulates cytokine production | |

| Antioxidant | Scavenges free radicals | |

| Metabolic regulation | Enhances lipid metabolism |

| Study Type | Findings | Reference |

|---|---|---|

| In vivo (mouse model) | Resistance to obesity via gut microbiota metabolism | |

| In vitro (cell culture) | Reduced pro-inflammatory cytokines |

Synthesis and Applications

This compound can be synthesized through various chemical methods, including oxidation of stearic acid. Its unique structure allows it to be utilized in multiple applications:

- Nutraceuticals : Due to its metabolic benefits, it may be included in dietary supplements aimed at weight management.

- Cosmetics : Its antioxidant properties make it a candidate for skincare formulations.

- Pharmaceuticals : Potential applications in developing anti-inflammatory drugs.

属性

IUPAC Name |

7-oxooctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-11-14-17(19)15-12-10-13-16-18(20)21/h2-16H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVRRSLQNYJZXJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415264 | |

| Record name | 7-oxo-octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16694-32-9 | |

| Record name | 7-oxo-octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。